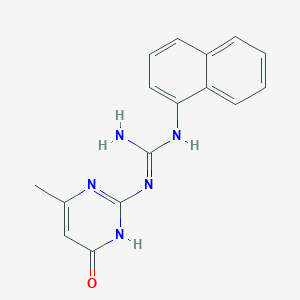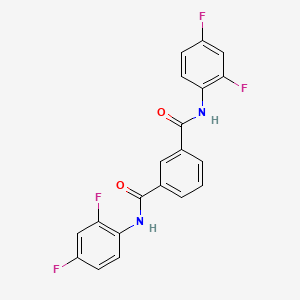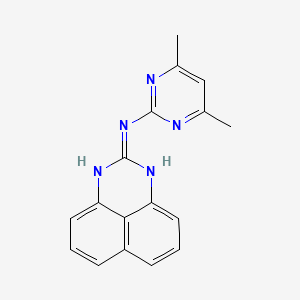![molecular formula C32H28ClNO10S3 B11028499 Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028499.png)
Tetramethyl 6'-[(2-chlorophenyl)carbonyl]-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is 2,2,6,6-Tetramethylpiperidine , but for simplicity, we’ll stick with the long name.
Structure: It features a complex fused-ring system with a spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Purpose: While not widely known, it has intriguing properties that make it a subject of scientific interest.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the reaction of 2,2,6,6-tetramethylpiperidine with 2-chlorobenzoyl chloride, followed by methylation and cyclization.
Reaction Conditions: These reactions typically occur under anhydrous conditions, often using organic solvents like dichloromethane or toluene.
Industrial Production: Unfortunately, industrial-scale production methods are scarce due to its specialized nature.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.
Scientific Research Applications
Biology: Limited studies suggest it might interact with biological systems, but more research is needed.
Medicine: No direct medical applications yet, but its unique structure could inspire drug design.
Industry: Its rarity limits industrial applications, but it could find use in specialized materials.
Mechanism of Action
Targets: We lack specific data, but it likely interacts with enzymes, receptors, or cellular pathways.
Pathways: Further investigation is necessary to unravel its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its spiro-fused quinoline-dithiole core sets it apart.
Similar Compounds: While no direct analogs exist, related heterocyclic compounds might share features.
Remember, this compound resides at the intersection of complexity and curiosity, awaiting further exploration by chemists and researchers.
Properties
Molecular Formula |
C32H28ClNO10S3 |
|---|---|
Molecular Weight |
718.2 g/mol |
IUPAC Name |
tetramethyl 6'-(2-chlorobenzoyl)-9'-methoxy-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28ClNO10S3/c1-31(2)25-20(17-14-15(40-3)12-13-19(17)34(31)26(35)16-10-8-9-11-18(16)33)32(21(27(36)41-4)22(45-25)28(37)42-5)46-23(29(38)43-6)24(47-32)30(39)44-7/h8-14H,1-7H3 |
InChI Key |
KOBGBNSYCMANQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=C(N1C(=O)C4=CC=CC=C4Cl)C=CC(=C3)OC)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-oxo-2-phenylethyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B11028422.png)

![(1E)-8-ethoxy-1-[(4-fluorophenyl)imino]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028433.png)
![2-bromo-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B11028435.png)

![(4-bromophenyl)(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11028450.png)
![N-(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)-2-(9H-[1,2,4]triazolo[4,3-a]benzimidazol-3-ylsulfanyl)acetamide](/img/structure/B11028454.png)
![2-methyl-4-(2-methylphenyl)-N-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028460.png)

![2-Methyl-7-[4-(methylsulfanyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11028464.png)
![Ethyl (2-{[(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11028477.png)

![4-{[(1Z)-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11028497.png)

